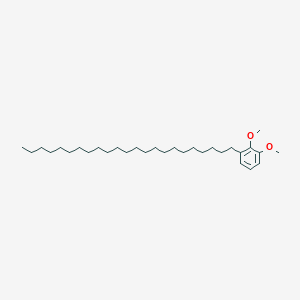
1,2-Dimethoxy-3-tricosylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-tricosylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two methoxy groups (-OCH₃) attached to the benzene ring at the 1 and 2 positions, and a long tricosyl chain (C₂₃H₄₇) attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-tricosylbenzene typically involves the alkylation of a dimethoxybenzene precursor with a tricosyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the dimethoxybenzene and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-tricosylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tricosyl chain can be reduced to form shorter alkyl chains or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of 1,2-dimethoxy-3-tricosylbenzaldehyde or 1,2-dimethoxy-3-tricosylbenzoic acid.
Reduction: Formation of 1,2-dimethoxy-3-alkylbenzene or 1,2-dimethoxy-3-alkane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Dimethoxy-3-tricosylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-tricosylbenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the long tricosyl chain can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the long tricosyl chain, making it less lipophilic.
1,3-Dimethoxy-2-tricosylbenzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Dimethoxy-4-tricosylbenzene: Similar structure but with the tricosyl chain at the 4 position.
Uniqueness
1,2-Dimethoxy-3-tricosylbenzene is unique due to the specific positioning of the methoxy groups and the long tricosyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
Properties
CAS No. |
144464-85-7 |
|---|---|
Molecular Formula |
C31H56O2 |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
1,2-dimethoxy-3-tricosylbenzene |
InChI |
InChI=1S/C31H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29-27-25-28-30(32-2)31(29)33-3/h25,27-28H,4-24,26H2,1-3H3 |
InChI Key |
SNFWIWAXIZHDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















